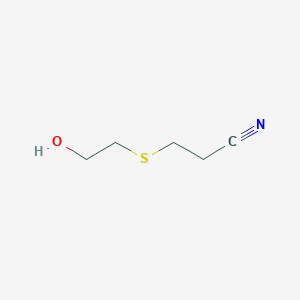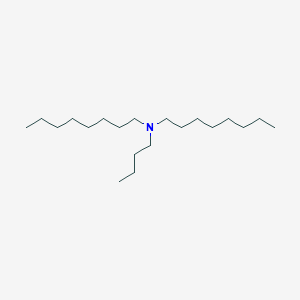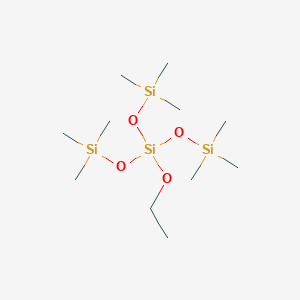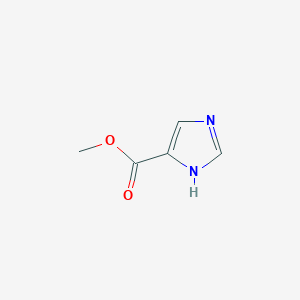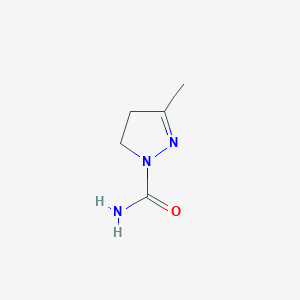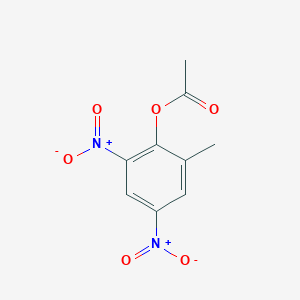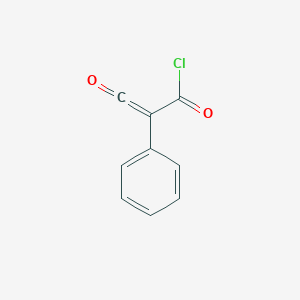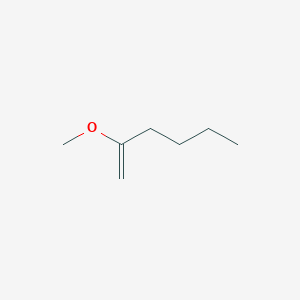
4-Propylresorcinol
Übersicht
Beschreibung
4-Propylresorcinol is a derivative of resorcinol, which is a dihydroxybenzene. The propyl group attached to the resorcinol core suggests that it is a modified phenolic compound with potential applications in various fields, including analytical chemistry, medicine, and materials science. While the provided papers do not directly discuss 4-Propylresorcinol, they do provide insights into the properties and applications of similar resorcinol derivatives, which can be extrapolated to understand the characteristics of 4-Propylresorcinol.
Synthesis Analysis
The synthesis of resorcinol derivatives can be achieved through various methods. For instance, the synthesis of 4-(2-Pyridylazo)-resorcinol involves a process that allows it to be used as an analytical reagent for colorimetric estimation . Similarly, the synthesis of charge-transfer complexes of 4-(2-thiazolylazo) resorcinol with different acids was achieved and characterized spectroscopically . These methods could potentially be adapted for the synthesis of 4-Propylresorcinol.
Molecular Structure Analysis
The molecular structure of resorcinol derivatives is crucial for their function. For example, the molecular structure of 4-n-butylresorcinol has been studied for its role as a competitive inhibitor of tyrosinase . The molecular structure influences the interaction with biological molecules and can be studied using various spectroscopic and theoretical methods, as seen in the charge-transfer complex study .
Chemical Reactions Analysis
Resorcinol derivatives participate in various chemical reactions. For instance, 4-n-butylresorcinol reacts with tyrosinase and is hydroxylated to o-diphenol, which is then oxidized to an o-quinone . This type of reaction is significant in understanding the chemical behavior of 4-Propylresorcinol in biological systems or in its potential use as an analytical reagent.
Physical and Chemical Properties Analysis
The physical and chemical properties of resorcinol derivatives are diverse. The synthesis of novel calix resorcinols via click reaction demonstrates the ability to create highly functionalized molecules with specific physical and chemical properties . The thermal nature and stability of resorcinol derivatives can be determined through TGA-DTA, as done for the charge-transfer complexes . These properties are essential for the practical application of 4-Propylresorcinol in various industries.
Wissenschaftliche Forschungsanwendungen
Antimelanogenic Properties : 4-n-Butylresorcinol, a compound similar to 4-Propylresorcinol, is known for its antimelanogenic effects. It acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis. This property makes it useful in treating pigmentary disorders like melasma (S. Lee et al., 2017).
Biosynthesis in Bacteria : Research on Pseudomonas aurantiaca, a bacteria, reveals that it produces dialkylresorcinols like 2-hexyl-5-propylresorcinol. This biosynthesis involves a unique head-to-head condensation of two fatty acid-derived precursors, offering insights into novel biochemical pathways (B. Nowak-Thompson et al., 2003).
Antimicrobial Properties : Certain dialkylresorcinols isolated from Pseudomonas sp. Ki19, including compounds similar to 4-Propylresorcinol, have demonstrated antimicrobial properties against bacteria like Staphylococcus aureus and fungi such as Aspergillus fumigatus and Fusarium culmorum (A. Pohanka et al., 2006).
Chemical Synthesis and Fragmentation : Studies on the cyclocondensation of 2-propylresorcinol with diethoxymethane, catalyzed by Sc(OTf)3, have led to the formation of resorcin[n]arenes. This research provides insights into the chemical synthesis and fragmentation mechanisms of resorcinol derivatives (Osamu Morikawa et al., 2004).
Vapour Pressure Measurement : The vapour pressure of various alkylresorcinols, including 2-n-propylresorcinol and 4-hexylresorcinol, was measured near their boiling points using differential scanning calorimetry. This data is crucial for understanding the physical properties of these compounds (Hanna-Liina Astra & V. Oja, 2019).
Electrical Conductivity in Nanostructures : Research on poly(aniline) hexagonally self-assembled nanostructures, protonated with various acids and hydrogen bonded with derivatives of resorcinol, including 4-hexylresorcinol, highlights their potential in enhancing electrical conductivity and plasticization (M. Tiitu et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-propylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)6-9(7)11/h4-6,10-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDHQJFHXLBJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172402 | |
| Record name | 4-Propylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylresorcinol | |
CAS RN |
18979-60-7 | |
| Record name | 4-Propylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P36AAK2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





